Cu(II) Coordination: (Ethylthio)acetate Induces Inner‑Sphere S→Cu Bonding and Coordination‑Number Change, Unlike Ethoxyacetate
In a direct head‑to‑head calorimetric study, (ethylthio)acetate and ethoxyacetate were titrated with Cu²⁺ under identical conditions (aqueous, 25 °C, I = 1 M NaNO₃). For (ethylthio)acetate, the thermodynamic signature (ΔH and ΔS) indicates inner‑sphere sulfur‑to‑copper bonding accompanied by a reduction in Cu(II) coordination number from 6 to 4. In contrast, ethoxyacetate shows only outer‑sphere interactions with no change in coordination number [1]. This mechanistic divergence was confirmed in a subsequent paper (Aruga, 1978) which explicitly states that the Cu–(ethylthio)acetate coordination‑number change is not observed for the Cu–thiodiacetate or Cu–oxydiacetate systems, reinforcing the uniqueness of the ethylthio‑acetate scaffold [2].
| Evidence Dimension | Mode of Cu(II) binding and coordination‑number change |
|---|---|
| Target Compound Data | Inner‑sphere S→Cu interaction; coordination number changes from 6 to 4 |
| Comparator Or Baseline | Ethoxyacetate – outer‑sphere interaction only; coordination number remains 6 |
| Quantified Difference | Qualitative binding-mode switch (inner‑sphere vs. outer‑sphere); coordination number Δ = –2 |
| Conditions | Aqueous solution, 25 °C, I = 1 M NaNO₃, direct calorimetry |
Why This Matters
The inner‑sphere sulfur–copper interaction is a unique coordination motif that cannot be replicated by oxygen‑based analogs, directly impacting the compound's utility in designing metal‑selective ligands, catalysts, or metallodrugs.
- [1] Aruga, R. (1977) Calorimetric studies of the ethereal oxygen and thioethereal sulphur coordinating properties in aqueous solution—I. J. Inorg. Nucl. Chem., 39(12), 2159–2162. doi:10.1016/0022-1902(77)80386-2. View Source
- [2] Aruga, R. (1978) Calorimetric studies … —II. Thermodynamics of association of oxydiacetate and thiodiacetate ions with bivalent metals. J. Inorg. Nucl. Chem., 40(6), 1077–1080. doi:10.1016/0022-1902(78)80512-0. View Source
